molecular formula C22H23N5O2 B2502396 6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097861-69-1

6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2502396
CAS No.: 2097861-69-1
M. Wt: 389.459
InChI Key: MKURUWAKZOKGBA-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

A series of compounds related to the chemical structure of 6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one have been synthesized and tested for their antibacterial activities. For example, substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids demonstrated significant in vitro and in vivo antibacterial activity, particularly against Gram-positive bacteria such as Streptococcus pneumoniae, a major pathogen in respiratory tract infections (Miyamoto et al., 1995). Additionally, amide derivatives of quinolone have been synthesized and shown to exhibit antimicrobial activity against various bacterial strains, highlighting the potential of such compounds in treating bacterial infections (Patel, Patel, & Chauhan, 2007).

Antiviral and Interferon Inducing Capability

New 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been synthesized and assessed for their cytotoxicity, antiviral activity, and ability to induce interferon, showing low toxicity and potent antiviral properties. Specifically, derivatives with morpholine and 4-methyl-piperidine exhibited notable antiviral activity and minimal cytotoxicity, suggesting a promising avenue for antiviral drug development (Shibinskaya et al., 2010).

Photochemical Behavior

The photochemical properties of compounds similar to this compound, such as ciprofloxacin, have been studied, revealing low-efficiency substitution reactions and minor decarboxylation processes under irradiation in aqueous solutions. These findings contribute to the understanding of the stability and reactivity of such compounds under light exposure, which is crucial for their development and application in medicinal chemistry (Mella, Fasani, & Albini, 2001).

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This points to a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21-8-7-17(16-5-6-16)25-27(21)14-15-9-11-26(12-10-15)22(29)20-13-23-18-3-1-2-4-19(18)24-20/h1-4,7-8,13,15-16H,5-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKURUWAKZOKGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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